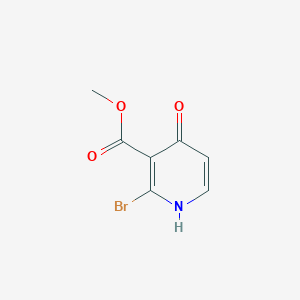

2-溴-4-羟基吡啶-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-bromo-4-hydroxypyridine-3-carboxylate” is a chemical compound that is used as a synthetic intermediate . It is an intermediate for the synthesis of second-generation agonist of the orphan G-protein coupled receptor GPR119, which is used for the treatment of diabetes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of the thienopyranone scaffold began with the alkylation of a similar compound, methyl 4-bromo-3-hydroxythiophene-2-carboxylate . Another study reported the use of Density Functional Theory (DFT) and Hartree-Fock (HF) methods in a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules .Molecular Structure Analysis

The molecular structures of similar compounds have been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent DFT (TD-DFT) approach was used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters was reported, which is a valuable transformation . Another study reported the nucleophilic aromatic substitution of the nitro group in a similar compound by fluoride anion .科学研究应用

合成用于金属阳离子络合的三齿配体

该化合物已被用于合成单齿、双齿和三齿配体,特别适用于镧系(III)阳离子的络合。这些配体衍生自 5'-甲基-2,2'-联吡啶-6-羧酸,展示了该化合物在创建具有材料科学和催化应用潜力的复杂结构中的效用 (Charbonnière, Weibel, & Ziessel, 2001)。

电催化羧化反应

研究表明其在电催化羧化反应中的用途,特别是将 2-氨基-5-溴吡啶与 CO2 转化为 6-氨基烟酸。该工艺在离子液体中进行,突出了该化合物在绿色化学中的作用,因为它促进了二氧化碳的利用并避免了有毒溶剂 (Feng, Huang, Liu, & Wang, 2010)。

共价蛋白质修饰机制的研究

2-溴-4-羟基吡啶-3-甲酸甲酯在研究选择性共价蛋白质修饰的机制中发挥了重要作用。这项研究为开发生物探针和治疗剂提供了见解,强调了该化合物在药物化学和生物化学中的重要性 (Johnson 等人,2011 年)。

蛋白质标记发光标记的开发

该化合物的衍生物已被合成,用作适用于蛋白质标记和时间分辨发光成像的高发光标记。这些应用在生物分析研究中至关重要,促进了在分子水平上对生物过程的研究 (Weibel, Charbonnière, Guardigli, Roda, & Ziessel, 2004)。

脑酶的 PET 成像

在神经科学研究中,已经探索了 2-溴-4-羟基吡啶-3-甲酸甲酯的衍生物用于大鼠和猴子大脑中脂肪酸酰胺水解酶的 PET 成像。该应用强调了其在为神经系统疾病开发诊断工具方面的潜力 (Kumata 等人,2015 年)。

作用机制

Target of Action

The primary target of Methyl 2-bromo-4-hydroxypyridine-3-carboxylate is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Mode of Action

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate interacts with its target enzyme by undergoing a chemical reaction. The enzyme catalyzes the reaction of 3-hydroxy-2-methylpyridine-5-carboxylate with NAD(P)H, H+, and O2 to produce 2-(acetamidomethylene)succinate and NAD(P)+ .

Biochemical Pathways

The compound affects the vitamin B6 metabolism pathway . The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which is the target of this compound, plays a crucial role in this pathway .

Result of Action

The molecular and cellular effects of Methyl 2-bromo-4-hydroxypyridine-3-carboxylate’s action are related to its interaction with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase. By interacting with this enzyme, the compound can influence the vitamin B6 metabolism pathway .

属性

IUPAC Name |

methyl 2-bromo-4-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-4(10)2-3-9-6(5)8/h2-3H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGHJGYBDFAKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=CC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Isopropylphenyl)-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2887935.png)

![3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2887937.png)

![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)

![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)

![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)